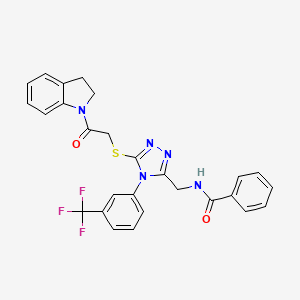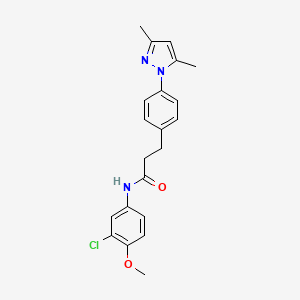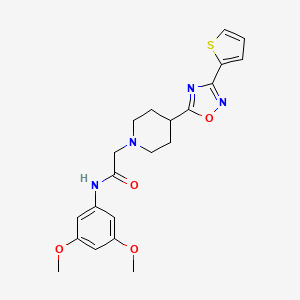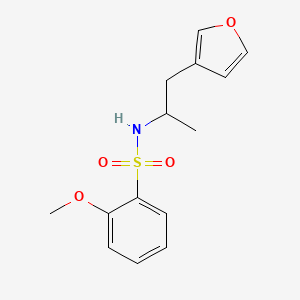
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide, also known as CPPB, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). It was first synthesized in 2000 by researchers at Merck Research Laboratories.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of sulfonamide-containing 1,5-diarylpyrazole derivatives, leading to the identification of potent and selective inhibitors of cyclooxygenase-2 (COX-2), which are relevant in the context of inflammatory diseases. This research exemplifies the process of structure-activity relationship (SAR) work within this chemical class, aiming to optimize pharmacokinetic profiles for therapeutic applications (Penning et al., 1997).
Metabolic Studies
Another study investigated the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, a pyrazole-containing compound, using pooled human liver microsomes. This research is crucial for understanding how synthetic cannabinoids are metabolized in the human body, which aids in drug testing and forensic analysis (Franz et al., 2017).
Structural and Spectral Investigations
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental and theoretical studies to characterize its structure and properties. Such investigations contribute to the fundamental understanding of pyrazole derivatives, which is essential for designing new compounds with desired biological or physical properties (Viveka et al., 2016).
Computational and Pharmacological Evaluation
A study evaluated the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives for various biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the multifaceted applications of pyrazole derivatives in medicinal chemistry and pharmacology (Faheem, 2018).
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21-17(15-10-11-15)12-16(20-21)13-19-18(22)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12,15H,5,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIHAKQEWHKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CCCC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)
![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)
![5-[(Diethylamino)methyl]furan-2-carbohydrazide](/img/structure/B2555438.png)